Phthalidyltheophylline
Description
Structure
3D Structure
Properties
CAS No. |
107745-64-2 |
|---|---|
Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
1,3-dimethyl-7-(3-oxo-1H-2-benzofuran-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C15H12N4O4/c1-17-11-10(12(20)18(2)15(17)22)19(7-16-11)13-8-5-3-4-6-9(8)14(21)23-13/h3-7,13H,1-2H3 |
InChI Key |
GVEJSNXAWZPMNK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3C4=CC=CC=C4C(=O)O3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3C4=CC=CC=C4C(=O)O3 |
Synonyms |
7-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione phthalidyl theophylline phthalidyltheophylline |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Phthalidyltheophylline
Strategic Approaches to Phthalidyltheophylline Synthesis
The creation of this compound requires the formation of a bond between the theophylline (B1681296) core, typically at the N7 position, and a phthalidyl moiety. The strategic approaches to achieve this linkage have evolved, reflecting the general advancements in organic synthesis.
Classical methods for the synthesis of 7-substituted theophylline derivatives, which are directly applicable to this compound, predominantly involve the alkylation of theophylline. nih.govderpharmachemica.com Theophylline possesses two acidic protons at the N1 and N3 positions and can be deprotonated to form a nucleophilic anion. However, direct alkylation often leads to a mixture of products due to competitive reactions at different nitrogen atoms. clockss.org
A common and effective classical approach is the reaction of theophylline with a suitable phthalidyl-containing electrophile in the presence of a base. For instance, the synthesis can be conceptualized via the reaction of the sodium salt of theophylline with a halogenated phthalide (B148349) derivative. A general representation of this reaction is the nucleophilic substitution of a leaving group on the phthalidyl moiety by the theophylline anion.
The evolution of these pathways has focused on improving reaction yields, simplifying purification processes, and enhancing regioselectivity. The Traube synthesis, a foundational method for creating the xanthine (B1682287) core itself from urea (B33335) and cyanoacetic acid, provides the theophylline starting material. nih.gov Subsequent modifications on the theophylline scaffold have been refined over time. For instance, the use of different bases and solvent systems can influence the outcome of the alkylation reaction. The choice of the leaving group on the phthalide precursor is also a critical parameter that has been optimized in classical syntheses.
A general procedure for the synthesis of 7-substituted theophylline derivatives involves dissolving theophylline in a suitable solvent, such as dimethylformamide (DMF), and treating it with a base like sodium hydride (NaH) to generate the theophyllinate anion. This is then reacted with an appropriate electrophile. In the case of this compound, this would be a phthalide derivative with a leaving group, such as a bromo- or chloro-substituted phthalide.
| Parameter | Classical Approach | Evolutionary Improvement |
| Starting Materials | Theophylline, Halogenated Phthalide | Use of pre-formed theophylline salts, activated phthalide derivatives |
| Base | Strong bases (e.g., NaH) | Milder bases (e.g., K2CO3), phase transfer catalysts clockss.org |
| Solvent | Aprotic polar solvents (e.g., DMF) | Optimization of solvent for better solubility and reactivity |
| Reaction Conditions | Often requires elevated temperatures | Room temperature reactions, microwave-assisted synthesis asianpubs.org |
| Yield & Purity | Variable, often requires extensive purification | Higher yields and improved purity through better regiocontrol |
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical compounds, including theophylline derivatives. tandfonline.comrhhz.netnih.gov These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
For the synthesis of this compound, green chemistry strategies could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents like DMF with more environmentally benign alternatives such as water or ethanol-water mixtures. nih.gov
Catalytic Approaches: Theophylline itself has been investigated as a green catalyst in various organic reactions. rhhz.netnih.gov This catalytic activity could potentially be harnessed in the synthesis of its own derivatives, reducing the need for external catalysts. The use of solid acid catalysts, such as theophylline hydrogen sulfate, has also been reported for the synthesis of other heterocyclic compounds, showcasing a move towards reusable and less corrosive catalytic systems. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of xanthine derivatives, contributing to a more energy-efficient process. asianpubs.org This technique could be applied to the alkylation of theophylline with a phthalidyl electrophile.
One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |
| Waste Prevention | One-pot synthesis protocols | Reduced solvent waste and purification steps |
| Atom Economy | Catalytic reactions | Higher efficiency in incorporating starting materials into the final product |
| Less Hazardous Chemical Syntheses | Use of theophylline as a catalyst, biodegradable catalysts nih.gov | Reduced toxicity of reagents and byproducts |
| Design for Energy Efficiency | Microwave-assisted synthesis asianpubs.org | Shorter reaction times and lower energy consumption |
| Use of Renewable Feedstocks | Theophylline is a naturally derived starting material uniroma1.it | Reduced reliance on petrochemical sources |
| Use of Safer Solvents and Auxiliaries | Aqueous or ethanol-based solvent systems nih.gov | Reduced environmental impact and improved worker safety |
Design and Synthesis of this compound Analogs and Derivatives
The modification of the this compound structure, by altering either the phthalidyl group or the theophylline core, is a key strategy for developing new compounds with tailored properties.
The regioselectivity of reactions on the theophylline scaffold is a significant challenge due to the presence of multiple reactive nitrogen atoms. clockss.org Alkylation of theophylline can occur at N1, N3, N7, and even N9, although N7 is often the most nucleophilic and sterically accessible site for many reactions. The selective synthesis of 7-substituted derivatives like this compound often relies on carefully controlling reaction conditions. For instance, the choice of base and solvent can influence the site of alkylation. The use of protecting groups, while adding steps to the synthesis, can ensure that the reaction occurs at the desired position.
Stereoselectivity becomes crucial when the phthalidyl moiety or the substituent on the theophylline core contains chiral centers. The synthesis of nucleoside analogs of theophylline, for example, requires precise control over the stereochemistry of the glycosidic bond. acs.orgnih.govresearchgate.net Photoredox catalysis has emerged as a modern method for the stereoselective synthesis of C-nucleoside analogs of theophylline, offering a way to form C-C bonds with high stereocontrol. acs.org While this compound itself is not a nucleoside, the principles of stereoselective synthesis are transferable to derivatives that may incorporate chiral elements.
Modifications of the phthalidyl core can involve introducing substituents on the aromatic ring of the phthalide. This can be achieved by starting with a substituted phthalic anhydride (B1165640) to generate the desired phthalide precursor. The synthesis of various substituted phthalides has been well-documented and can involve methods like the reduction of phthalic anhydrides or the cyclization of appropriately substituted benzoic acid derivatives. organic-chemistry.org
Modification of the xanthine core of this compound offers numerous possibilities for creating a diverse range of analogs. The C8 position of the xanthine ring is a common site for substitution, and various functional groups can be introduced here to modulate the compound's properties. frontiersin.orgresearchgate.net For example, 8-substituted xanthines can be synthesized by reacting 5,6-diaminouracil (B14702) derivatives with carboxylic acids or aldehydes. frontiersin.org This approach could be applied to a this compound precursor that has been appropriately functionalized.
Furthermore, the nitrogen atoms of the theophylline ring that are not involved in the linkage to the phthalidyl group (N1 and N3) can also be targets for modification, although this is less common for theophylline derivatives as they are already methylated at these positions.
| Modification Site | Synthetic Strategy | Example of Precursor/Reagent |
| Phthalidyl Ring | Use of substituted starting materials | Substituted phthalic anhydrides |
| Xanthine C8-position | Cyclization of a 5,6-diaminouracil precursor | Carboxylic acids, aldehydes frontiersin.org |
| Xanthine N1, N3-positions | Less common for theophylline, but possible with demethylation-realkylation | Demethylating agents followed by alkylating agents |
Challenges and Innovations in Scalable this compound Synthesis
The transition from laboratory-scale synthesis to industrial production presents several challenges. For this compound, these would likely mirror the general challenges encountered in the large-scale synthesis of other xanthine derivatives. researchgate.net
Challenges:
Cost of Starting Materials and Reagents: The availability and cost of the specific phthalide precursor required for the synthesis can be a limiting factor.
Reaction Efficiency and Yield: Achieving high yields consistently on a large scale can be difficult. Side reactions and incomplete conversions can lead to significant product loss.
Purification: The separation of the desired product from unreacted starting materials, byproducts, and regioisomers can be complex and costly, often requiring chromatographic techniques that are not ideal for large-scale production.
Regioselectivity Control: Ensuring the selective formation of the N7-substituted product on an industrial scale is a major challenge. Even small percentages of other isomers can complicate purification and affect the final product's purity. clockss.org
Waste Management: Traditional synthetic methods can generate significant amounts of chemical waste, posing environmental and economic challenges.
Innovations:
Process Optimization: Continuous process improvement, including the optimization of reaction parameters such as temperature, pressure, and catalyst loading, is crucial for scalable synthesis.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction conditions, leading to improved yields, selectivity, and safety, especially for exothermic reactions. This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients.
Catalyst Development: The development of highly active and selective catalysts that can be easily separated and recycled is a key area of innovation. This includes both homogeneous and heterogeneous catalysts.
Crystallization-Induced Resolution: For chiral derivatives, developing methods for the selective crystallization of the desired stereoisomer can be a more efficient purification strategy than chromatography.
Molecular Structure Elucidation and Computational Structural Analysis
Advanced Spectroscopic and Crystallographic Studies of Phthalidyltheophylline Conformation
The elucidation of the solid-state structure and preferred conformation of this compound would rely on a combination of single-crystal X-ray diffraction and various spectroscopic methods. These techniques provide detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural description.
Although a crystal structure for this compound itself is not publicly available, valuable inferences can be drawn from the crystallographic analysis of a co-crystal formed between theophylline (B1681296) and phthalic acid. In this co-crystal, the two components are linked by intermolecular hydrogen bonds. Specifically, the hydroxyl group and a carbonyl oxygen atom of one of the carboxylic acid groups of phthalic acid form hydrogen bonds with the O6 and N(7)H atoms of theophylline, respectively. The second carboxylic acid group of phthalic acid engages in a very strong hydrogen bond with the N9 atom of theophylline. researchgate.net This interaction pattern suggests that in a covalently linked this compound molecule, the spatial orientation of the phthalide (B148349) and theophylline moieties would be significantly influenced by the potential for intramolecular hydrogen bonding.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. Strong absorption bands corresponding to the carbonyl stretching vibrations of the lactone in the phthalide ring and the amide groups in the theophylline ring would be prominent features. researchgate.netnih.gov The positions of these bands can offer clues about the extent of intramolecular interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to confirm the molecular weight and elemental composition of this compound, providing unambiguous evidence of its formation. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further aid in the structural elucidation by revealing how the molecule breaks apart. core.ac.uknih.gov
A summary of expected spectroscopic data based on related compounds is presented below:
| Spectroscopic Technique | Expected Observations for this compound | Reference Compounds |
| ¹H NMR | Resonances for theophylline methyl protons, phthalide aromatic protons, and the phthalide lactone methine proton. | Theophylline-phthalimide derivatives, Phthalide derivatives nih.govrsc.org |
| ¹³C NMR | Signals for carbonyl carbons (lactone, amides), aromatic carbons, and methyl carbons. | Theophylline-phthalimide derivatives, Phthalide derivatives nih.govrsc.org |
| IR Spectroscopy | Strong C=O stretching bands for lactone and amide groups. | Theophylline-phthalic acid co-crystal, Phthalide derivatives researchgate.netrsc.org |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. | Theophylline-phthalimide derivatives, Phthalide derivatives nih.govrsc.org |
Computational Methods for this compound Structure Prediction and Dynamics
In the absence of direct experimental data for this compound, computational chemistry offers powerful tools to predict its three-dimensional structure, explore its conformational flexibility, and analyze its electronic properties. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations can be employed to investigate the dynamic behavior of this compound in different environments, such as in a vacuum or in a solvent. nih.gov By simulating the movements of the atoms over time, MD simulations can map out the potential energy surface of the molecule and identify its low-energy conformations.
An MD simulation of this compound would likely reveal the preferred relative orientations of the theophylline and phthalide rings. The flexibility of the linker connecting these two moieties would be a key determinant of the accessible conformational space. The simulations could also predict the likelihood of intramolecular hydrogen bond formation, which would play a significant role in stabilizing specific conformations. The results of such simulations can provide insights into how the molecule might interact with biological targets. nih.gov
Table of Potential Conformational States from MD Simulations:
| Conformational State | Description | Predicted Stability |
| Extended Conformer | Theophylline and phthalide moieties are positioned far from each other. | Likely a higher energy state. |
| Folded Conformer | The phthalide ring is folded back towards the theophylline ring, potentially allowing for π-π stacking interactions. | May be a stable, low-energy conformation. |
| Hydrogen-Bonded Conformer | A specific folded conformation stabilized by an intramolecular hydrogen bond between a phthalide oxygen and a theophylline proton. | Potentially the most stable conformation in non-polar environments. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure of this compound. rsc.orgacs.org These calculations can be used to optimize the geometry of the molecule and to compute various electronic properties.
For this compound, DFT calculations could be used to:
Determine the most stable three-dimensional structure.
Calculate the distribution of electron density and identify regions of high and low electrostatic potential. This is crucial for understanding how the molecule might interact with other molecules.
Predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for validation. nih.gov
Analyze the frontier molecular orbitals (HOMO and LUMO) to gain insights into the molecule's reactivity.
Table of Calculated Electronic Properties:
| Property | Description | Predicted Significance |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and electronic excitation properties of the molecule. |
| Electrostatic Potential Map | A visual representation of the charge distribution on the molecular surface. | Identifies potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. |
| Atomic Charges | The partial charge on each atom in the molecule. | Provides a quantitative measure of the charge distribution. |
By integrating the findings from these advanced experimental and computational techniques, a comprehensive and scientifically rigorous understanding of the molecular structure and properties of this compound can be achieved.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Phthalidyltheophylline
Theoretical Frameworks for Elucidating Structure-Activity Relationships
The exploration of a drug's biological activity in relation to its chemical structure is guided by the principles of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). SAR provides a qualitative understanding, identifying which molecular fragments or functional groups are crucial for a compound's interaction with its biological target. This is foundational in medicinal chemistry for modifying a bioactive compound to enhance its potency or effects. mans.edu.eg
QSAR advances this by establishing a mathematical correlation between a molecule's physicochemical properties and its biological activity. consensus.app This quantitative approach allows for the prediction of the activity of novel compounds before synthesis, thereby streamlining the drug discovery process. The core assumption of QSAR is that variations in the biological activities of a series of compounds are directly attributable to differences in their structural properties. These properties are numerically represented by molecular descriptors, which can include parameters related to lipophilicity, electronics, and sterics.
Methodologies for SAR and QSAR Studies of Phthalidyltheophylline and Its Derivatives
To quantitatively analyze the SAR of theophylline (B1681296) derivatives, including a compound like this compound, researchers employ a variety of computational modeling techniques. These methods are broadly categorized into ligand-based and structure-based approaches. Given the frequent absence of high-resolution crystal structures for targets like adenosine (B11128) receptors, ligand-based methods are particularly prominent. benthamscience.com
Ligand-Based QSAR Approaches (e.g., Hansch Analysis, Free-Wilson Analysis)
Ligand-based QSAR methods correlate the biological activity of a series of compounds with their global or substituent-based physicochemical properties. Two classical and influential methods in this category are Hansch analysis and Free-Wilson analysis.
Hansch Analysis develops a linear model that relates the biological activity (usually expressed as log 1/C, where C is the concentration required for a specific effect) to physicochemical descriptors of the molecule. Key descriptors include:
Lipophilicity (log P or π): Represents the compound's ability to partition between an oily and an aqueous phase, which is critical for membrane traversal and reaching the target site.
Electronic Effects (σ): The Hammett constant, which quantifies the electron-donating or electron-withdrawing nature of a substituent.
Steric Parameters (Es): Taft's steric parameter, which accounts for the bulkiness of a substituent.
A typical Hansch equation takes the form: log(1/C) = k1(lipophilic parameter) + k2(electronic parameter) + k3(steric parameter) + constant
A mixed approach combining the strengths of both models can also be employed, using Free-Wilson variables for some substituent positions and Hansch-type physicochemical parameters for others. nih.gov
Three-Dimensional QSAR (3D-QSAR) and Pharmacophore Modeling
More advanced computational methods consider the three-dimensional structure of the molecules to derive more detailed and predictive models.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric and electrostatic fields surrounding a set of aligned molecules. mdpi.commdpi.com The process involves:
Aligning a training set of molecules with known activities based on a common scaffold.
Placing the aligned molecules in a 3D grid.
Calculating the steric and electrostatic interaction energies between a probe atom and each molecule at every grid point.
Using statistical methods, such as Partial Least Squares (PLS), to correlate these field values with the biological activities.
The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to steric bulk or electrostatic charge would likely increase or decrease biological activity. mdpi.com
Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model can be generated based on a set of active ligands, particularly when the receptor structure is unknown. benthamscience.comnih.gov This model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new active scaffolds. tbzmed.ac.irnih.gov For adenosine receptor antagonists, these models are crucial for identifying and optimizing new ligands. benthamscience.comnih.gov
Elucidation of Key Structural Determinants for Modulating Biological Activities
The biological activity of theophylline derivatives is highly dependent on the nature and position of substituents on the xanthine (B1682287) core. Modifications at the N1, N3, N7, and C8 positions have been extensively studied to modulate potency and selectivity, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. researchgate.netclinpgx.org
Impact of Substituent Effects on Receptor Binding and Potency
Systematic structural modifications of the theophylline scaffold have yielded significant insights into its SAR. The xanthine nucleus of theophylline acts as a non-selective antagonist at A1 and A2 adenosine receptors. nih.gov
N1 and N3 Positions: Substitutions at these positions can significantly influence potency and selectivity. For instance, replacing the methyl groups with bulkier alkyl groups like n-propyl can enhance potency. 1,3-di-n-propylxanthine is reported to be 20-fold more potent than theophylline at A1 receptors and 5-fold more potent at A2 receptors. nih.gov
N7 Position: While modifications at the N7 position are common for creating prodrugs or altering pharmacokinetic properties, studies have shown that the length of a simple alkyl chain at this position may not significantly affect neuroactivity. However, the introduction of more complex moieties, like a terminal lactam ring, can strongly influence the biological profile. researchgate.netnih.gov
C8 Position: The C8 position is a critical site for modulating activity. Introducing different substituents here can lead to significant changes in potency.
The following table summarizes the effects of various substitutions on the theophylline scaffold based on findings from related xanthine derivatives.
| Position | Substituent | Effect on Biological Activity (vs. Theophylline) | Reference |
| N1, N3 | Di-n-propyl | 20x higher potency at A1 receptors; 5x higher potency at A2 receptors. | nih.gov |
| N1, N3 | Diisobutyl | Selective for A1 receptors. | nih.gov |
| N1, N3 | Dibenzyl | Selective for A1 receptors. | nih.gov |
| N1, N3 | Diallyl | Selective for A2 receptors. | nih.gov |
| N7 | Variable length carbon chain | No significant effect on neuroactivity. | researchgate.netnih.gov |
| N7 | Hexahydroazepin-2-one | Strongly influences neuroactivity, potential for cognitive enhancement. | researchgate.netnih.gov |
Conformational Flexibility and Its Role in Activity Profiles
Studies on other flexible 8-substituted xanthines have shown that some compounds exhibit lower-than-expected lipophilicity, which has been attributed to the predominance of folded conformations where different parts of the molecule interact intramolecularly. This conformational preference can, in turn, affect the molecule's ability to interact with its target. A QSAR analysis of these compounds revealed that their phosphodiesterase-inhibitory potency was favored by extended, non-folded conformations. This highlights the importance of considering the conformational dynamics of flexible substituents when developing SAR and QSAR models for theophylline derivatives.
Mechanistic Investigations of this compound's Biological Activities: A Review of Available Scientific Literature
Despite a comprehensive search of scientific databases and literature, no specific studies detailing the mechanistic investigations of the biological activities of the chemical compound this compound were found.
While the compound "this compound" is indexed in chemical databases, indicating its synthesis and existence, there is a notable absence of published research on its specific biological effects and mechanisms of action. The core of this article was to be an in-depth analysis of its molecular, cellular, and signaling pathway interactions. However, without primary research data, any such discussion would be purely speculative and would not meet the required standards of scientific accuracy.
For context, this compound is a derivative of theophylline, a well-researched methylxanthine compound. Theophylline's primary mechanisms of action include the non-selective inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors. It is also known to have anti-inflammatory effects through the activation of histone deacetylases.
The addition of a phthalidyl group to the theophylline structure represents a significant chemical modification. This functional group, derived from phthalic acid, would likely alter the parent molecule's size, lipophilicity, and electronic distribution. Such changes could profoundly impact its pharmacokinetic profile and its interactions with biological targets. It is plausible that the phthalidyl moiety could either enhance, diminish, or completely change the known activities of theophylline, or even introduce entirely new biological properties. For instance, some phthalate (B1215562) esters are recognized for their own distinct biological activities, including potential endocrine-disrupting effects.
Given the strict requirement to focus solely on this compound and the lack of available data, it is not possible to provide an evidence-based article that adheres to the requested outline. The scientific community has not yet published studies on the following, as they relate to this compound:
Mechanistic Investigations of Phthalidyltheophylline S Biological Activities
Cellular and Subcellular Mechanism Delineation
Therefore, we are unable to generate the requested article. Further research is required to elucidate the biological activities and mechanistic pathways of Phthalidyltheophylline.
Effects on Cellular Processes (e.g., proliferation, differentiation, apoptosis)
The potential effects of this compound on fundamental cellular processes such as proliferation, differentiation, and apoptosis are likely influenced by the known activities of theophylline (B1681296). nih.gov
Theophylline is recognized as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgdrugbank.com These second messengers are pivotal in regulating a multitude of cellular functions. For instance, at high concentrations, theophylline has been shown to inhibit the proliferation of both CD4+ and CD8+ T-lymphocytes, an effect mediated through the inhibition of PDE4. nih.gov
Furthermore, theophylline has demonstrated the ability to modulate apoptosis. It can stimulate apoptosis, which may contribute to its anti-inflammatory effects by promoting the death of inflammatory cells. researchgate.net The mechanisms underlying this pro-apoptotic activity include the inhibition of anti-apoptotic proteins and the activation of pathways leading to programmed cell death.
The phthalide (B148349) component of this compound introduces a layer of complexity and potential for a broader range of cellular effects. Phthalimide (B116566) derivatives have been investigated for various therapeutic properties, including anti-cancer and anti-inflammatory activities. nih.govmdpi.com The anti-cancer properties of some phthalimide compounds are linked to their ability to inhibit cell proliferation and induce apoptosis in tumor cells. While the precise mechanisms can vary among different derivatives, they often involve the modulation of key signaling pathways that control cell cycle progression and survival.
Given the combined nature of this compound, it is plausible that it exhibits a multi-faceted impact on cellular processes. The theophylline moiety could contribute to anti-proliferative and pro-apoptotic effects through PDE inhibition, while the phthalide group might confer additional or synergistic activities. However, without direct experimental evidence on this compound, these remain theoretical considerations based on the individual components.
| Cellular Process | Potential Effect of this compound (Inferred) | Contributing Moiety | Underlying Mechanism (of Moiety) |
| Cell Proliferation | Inhibition | Theophylline | Inhibition of PDE4, leading to increased intracellular cAMP in lymphocytes. nih.gov |
| Cell Differentiation | Modulatory effects | Theophylline | Influence on T-lymphocyte function. nih.gov |
| Apoptosis | Induction | Theophylline, Phthalide | Stimulation of apoptosis in inflammatory cells (Theophylline). researchgate.net Induction of apoptosis in cancer cells (Phthalide derivatives). |
Preclinical Pharmacological Efficacy in Disease Models
In Vivo Pharmacological Efficacy in Animal Models of Disease
Cardiovascular System Regulation in Rodent Models
No studies detailing the effects of Phthalidyltheophylline on the cardiovascular system in rodent models were identified in the conducted literature search. While the parent compound, theophylline (B1681296), is known to have cardiovascular effects, including positive chronotropic and inotropic actions, it is not possible to extrapolate these findings to this compound without specific preclinical data. The addition of the phthalidyl group could significantly alter the compound's interaction with cardiovascular targets.
Neuropharmacological Efficacy in Animal Models of Neurological Function
There is currently no available research on the neuropharmacological efficacy of this compound in animal models. Theophylline, a central nervous system stimulant, has known neuropharmacological effects. However, the potential central nervous system activity of this compound, and whether the phthalidyl moiety facilitates or hinders blood-brain barrier penetration, remains uninvestigated.
Studies on Anti-inflammatory and Other Pharmacological Effects in Disease Models
No preclinical studies on the anti-inflammatory or other pharmacological effects of this compound in disease models could be located. Theophylline possesses recognized anti-inflammatory properties, primarily through the inhibition of phosphodiesterase and other mechanisms. The influence of the phthalidyl substitution on this activity has not been reported.
Pharmacokinetic Characterization in Preclinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model is not available in the current scientific literature. As a prodrug, it would be expected to be metabolized to release theophylline; however, the efficiency and pathways of this conversion are unknown.
Half-Life and Bioavailability Assessment in Preclinical Systems
Information on the half-life and bioavailability of this compound in preclinical systems is not available. Such studies would be crucial to determine the rate and extent to which the active theophylline moiety becomes available at the site of action after administration of this compound.
Translational Relevance of Preclinical Findings to Potential Therapeutic Applications
Due to the absence of any preclinical data for this compound, an assessment of its translational relevance is not possible. The rationale for developing a phthalidyl prodrug of theophylline would likely be to improve its pharmacokinetic properties, such as oral bioavailability or to achieve a more favorable side-effect profile. However, without preclinical efficacy and pharmacokinetic studies, the potential therapeutic applications of this compound remain entirely speculative. Further research is required to establish any pharmacological activity and to characterize its behavior in biological systems.
Advanced Drug Design and Optimization Strategies for Phthalidyltheophylline Scaffolds
Computational Drug Discovery and Rational Design
Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the discovery process and reducing costs by predicting molecular interactions and properties before synthesis. For the phthalidyltheophylline scaffold, these computational methods offer a powerful means to identify novel targets and design more potent and selective molecules.
Molecular Docking and Virtual Screening for Novel Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction. nih.govnih.govfrontiersin.org This method is crucial for understanding how this compound and its analogs might interact with various biological targets at an atomic level. The process involves placing the ligand (e.g., a this compound derivative) into the binding site of a protein and calculating a "docking score," which represents the binding affinity. nih.govfrontiersin.org
Virtual screening leverages this docking capability to rapidly screen vast libraries of chemical compounds against a specific protein target. mdpi.comfrontiersin.org This process filters large databases to identify molecules that are most likely to bind to the target, significantly narrowing down the candidates for experimental testing. nih.govnih.gov For the this compound scaffold, virtual screening can be employed to explore its potential against a wide array of targets beyond the traditional scope of theophylline (B1681296). For instance, libraries containing thousands or even millions of virtual compounds derived from the this compound core can be screened against novel targets implicated in diseases like cancer or neurodegenerative disorders. frontiersin.org
The typical workflow for such a study involves three main stages:
High-Throughput Virtual Screening (HTVS): A rapid initial screening to filter the largest number of compounds. frontiersin.orgnih.govnih.gov
Standard Precision (SP) Docking: A more accurate docking calculation for the hits identified in HTVS. frontiersin.orgnih.govnih.gov
Extra Precision (XP) Docking: The most computationally intensive and accurate stage, used to rank the most promising candidates. frontiersin.orgnih.govnih.gov
This tiered approach ensures that computational resources are used efficiently to identify high-quality lead compounds. Docking studies on related xanthine (B1682287) derivatives have successfully identified key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding to targets like Tryptophan Hydroxylase 1 (TPH1). nih.gov These insights can guide the design of this compound analogs with enhanced target specificity.
De Novo Drug Design Based on this compound Structural Features
De novo drug design is a computational strategy for creating entirely new molecular structures from scratch, rather than screening existing ones. nih.gov This approach is particularly useful when existing ligands are unknown or when novel chemical scaffolds are desired. nih.gov The process uses the three-dimensional structure of the target's binding site to build a complementary ligand piece by piece. cyberleninka.ru
For the this compound scaffold, de novo design can be used to generate novel derivatives with optimized binding characteristics. The core structure of this compound provides a robust starting fragment. Computational algorithms can then "grow" new functional groups from this base, exploring optimal interactions within the target's active site. This method allows for the creation of unique, patentable chemical entities tailored to a specific biological target. nih.govembopress.org The key principles involve:
Receptor-Based Design: Analyzing the active site to identify key interaction points (hot spots) for hydrogen bonding, electrostatic, and hydrophobic interactions. cyberleninka.ru
Fragment-Based Growth: Using the this compound core as a base and computationally adding small chemical fragments to build a novel molecule that perfectly fits the binding pocket.
Scoring and Evaluation: Ranking the newly designed molecules based on their predicted binding affinity, drug-like properties, and synthetic accessibility.
This approach ensures that the designed molecules are not only potent but also possess favorable properties for further development.
Application of Machine Learning and Artificial Intelligence in Drug Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by identifying complex patterns in large datasets. nih.govnih.govmdpi.com These technologies can be applied at every stage of the drug design pipeline for this compound analogs, from target identification to predicting pharmacokinetic properties. youtube.com
Key applications of ML and AI in this context include:
Predictive Modeling: ML models, such as Random Forest and Support Vector Machines (SVMs), can be trained to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new this compound derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For xanthine derivatives, QSAR studies have been used to predict pharmacokinetic behavior. nih.gov
Virtual Screening Enhancement: AI can improve the efficiency and accuracy of virtual screening by learning from docking results to prioritize candidates more effectively. youtube.comnih.gov
By integrating AI and ML, researchers can navigate the vast chemical space more efficiently, leading to the faster identification and optimization of promising drug candidates based on the this compound scaffold. nih.gov
Combinatorial Chemistry and Library Design for this compound Analogs
Combinatorial chemistry is a powerful synthetic strategy used to create a large number of compounds in a single process. bohrium.com This technique involves systematically combining a set of chemical "building blocks" in all possible combinations to generate a diverse "library" of molecules. This approach is ideal for exploring the structure-activity relationship (SAR) of the this compound scaffold and for discovering new lead compounds.
The design of a combinatorial library based on this compound would involve modifying different positions on the core structure. The xanthine core of theophylline has several positions (N1, N3, N7, and C8) that can be functionalized. researchgate.net By reacting the this compound parent molecule with a variety of reagents, a library of analogs can be rapidly synthesized. For example, different amines, alcohols, or alkyl halides could be reacted with the scaffold to produce a diverse set of derivatives.
The effectiveness of this approach relies on careful library design. Computational tools can assist in selecting building blocks that maximize the chemical diversity and drug-like properties of the resulting library. The goal is to create a focused collection of compounds that thoroughly explores the chemical space around the this compound core, increasing the probability of identifying molecules with enhanced potency or novel biological activities. rsc.org
Prodrug Design and Delivery System Innovation Based on this compound
While the this compound structure is itself a prodrug of theophylline, further modifications can be explored to optimize its delivery and pharmacokinetic properties. The core concept of a prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug in vivo. mdpi.comnih.gov This strategy is often used to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov
For the this compound scaffold, further prodrug strategies could involve attaching additional promoieties to enhance specific properties. For example, incorporating ethyleneoxy groups into theophylline prodrugs has been shown to increase both lipid and water solubility, leading to significantly enhanced transdermal delivery. nih.govnih.gov One study demonstrated that a theophylline prodrug with two ethyleneoxy units achieved a delivery rate more than seven times that of the parent drug. mdpi.comnih.gov
Innovations in drug delivery systems also offer exciting possibilities for this compound. Advanced formulations can control the release rate and target the drug to specific sites in the body. seqens.comartixio.com Examples of such systems include:
Controlled-Release Formulations: Systems like microporous coatings or osmotic pumps can provide a steady release of the drug over an extended period. mdpi.com
Nanotechnology-Based Delivery: Encapsulating this compound in nanoparticles or liposomes can improve its stability, solubility, and ability to reach target cells while minimizing side effects. seqens.comartixio.com
Targeted Delivery Systems: By attaching targeting ligands to a delivery vehicle, the drug can be directed specifically to cancer cells or inflamed tissues, increasing efficacy and reducing systemic exposure.
One innovative approach developed for theophylline involves a floating pulsatile system created using 3D printing, designed to remain in the stomach and release the drug after a specific lag time. mdpi.com Such advanced systems could be adapted for this compound to improve therapeutic outcomes and patient compliance. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Indications Beyond Respiratory and Cardiovascular Systems
While Phthalidyltheophylline's primary applications have been in respiratory and cardiovascular medicine, emerging research into its core chemical constituent, theophylline (B1681296), suggests a broader therapeutic potential. These investigations into theophylline provide a strong rationale for exploring this compound in new disease contexts, particularly in oncology and inflammatory diseases.
Oncological Research: Recent studies have highlighted the potential of methylxanthines, like theophylline, as anticancer agents. Theophylline has been shown to exhibit anti-cancer activity by suppressing certain splicing factors, such as SRSF3, in cervical and breast cancer cell lines. nih.govoncotarget.com This suppression can induce cellular apoptosis and senescence, thereby inhibiting tumor cell proliferation. oncotarget.com Given that this compound is a derivative of theophylline, it is a plausible candidate for investigation as a potential anti-cancer drug, possibly in combination with other chemotherapeutic agents to enhance efficacy. nih.gov
Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of theophylline are well-documented. nih.gov It is known to modulate the activity of various inflammatory cells and can attenuate the late-phase asthmatic response by preventing the influx of eosinophils and T-cells. nih.gov Research suggests that even at low doses, theophylline can have significant anti-inflammatory effects, potentially by inhibiting nuclear factor-κB (NF-κB) and augmenting histone deacetylase 2 activity. nih.govipcrg.org This immunomodulatory capacity indicates that this compound could be repurposed for treating a range of chronic inflammatory conditions, a concept referred to as "inflammaging," which describes the low-grade, chronic inflammation associated with aging. oatext.com The exploration of this compound in conditions like rheumatoid arthritis or psoriasis represents a promising avenue for future research. drugdiscoverynews.com
| Therapeutic Area | Rationale Based on Theophylline Research | Potential Mechanism of Action | Potential Disease Targets |
|---|---|---|---|
| Oncology | Demonstrated anti-proliferative effects in cancer cell lines. nih.govoncotarget.com | Suppression of splicing factors (e.g., SRSF3), induction of apoptosis and senescence. nih.govoncotarget.com | Breast Cancer, Cervical Cancer, Lung Cancer. nih.gov |
| Inflammatory Diseases | Known anti-inflammatory and immunomodulatory effects. nih.govoatext.com | Inhibition of phosphodiesterases, modulation of cytokine release, reduction of inflammatory cell infiltration. nih.gov | Rheumatoid Arthritis, Psoriasis, Chronic Obstructive Pulmonary Disease (COPD). oatext.comdrugdiscoverynews.com |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A complete understanding of this compound's mechanism of action requires a holistic approach that moves beyond single-target analysis. The integration of multiple "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a comprehensive picture of the drug's biological effects. nih.govmdpi.com This systems biology approach can uncover novel mechanisms, identify biomarkers for drug response, and reveal potential off-target effects. mdpi.comnih.gov
By combining these data types, researchers can trace the impact of this compound from the genetic level to its ultimate effect on metabolic pathways. mdpi.com For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can measure shifts in small-molecule metabolites. nih.gov Integrating these layers of information can help identify the key regulatory pathways and networks that are modulated by the compound, providing a much richer understanding than any single omics approach alone. nih.govmedrxiv.orgresearchgate.net
| Omics Layer | Data Generated | Potential Insights for this compound |
|---|---|---|
| Genomics | DNA sequence variations (SNPs). | Identify genetic predispositions to drug response or adverse effects (pharmacogenomics). |
| Transcriptomics | mRNA expression levels. | Determine which genes are up- or down-regulated by the drug, revealing affected cellular pathways. mdpi.com |
| Proteomics | Protein abundance and modifications. | Confirm that changes in gene expression translate to functional protein changes; identify direct protein targets. nih.gov |
| Metabolomics | Levels of small-molecule metabolites. | Understand the ultimate downstream effects on cellular metabolism and identify biomarkers of drug efficacy. nih.gov |
Development of Advanced In Vitro Models for Enhanced Preclinical Predictivity
A significant challenge in drug development is the poor correlation between traditional preclinical models and human clinical outcomes. nih.govnih.gov Standard 2D cell cultures often fail to replicate the complex microenvironment of human tissues. To bridge this gap, advanced in vitro models such as 3D organoids and microfluidic "organ-on-a-chip" systems are being developed to offer more physiologically relevant platforms for preclinical testing. nih.govresearchgate.net
Organoid Models: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the key structural and functional properties of a human organ in miniature. crownbio.com These "mini-organs" provide a more accurate model for studying disease and testing drug efficacy and toxicity compared to conventional cell lines. stemcell.compromegaconnections.com Using patient-derived organoids could enable personalized drug sensitivity testing for this compound and its derivatives, helping to predict individual patient responses before clinical trials. nih.gov
Microfluidic (Organ-on-a-Chip) Models: Microfluidic technology allows for the precise control of fluids in micrometer-sized channels, creating systems that can mimic the structure and function of human organs. nih.govnih.gov These "organ-on-a-chip" devices can simulate blood flow, nutrient gradients, and tissue-tissue interfaces, offering a dynamic environment for drug testing. nih.gov Such platforms are ideal for high-throughput screening and can be used to study the pharmacokinetics and pharmacodynamics of this compound in a more realistic setting, potentially reducing the reliance on animal models. mdpi.comresearchgate.net
| Model Type | Description | Advantages for this compound Testing | Limitations |
|---|---|---|---|
| Traditional 2D Cell Culture | Cells grown in a single layer on a flat surface. | Low cost, high-throughput capability. | Lacks physiological relevance, poor predictive value for in vivo responses. nih.gov |
| 3D Organoids | Self-assembled, organ-like structures from stem cells. crownbio.com | High physiological relevance, mimics tissue architecture and function, allows for patient-specific models. crownbio.compromegaconnections.com | More complex and costly to culture, potential for batch-to-batch variability. |
| Microfluidics (Organ-on-a-Chip) | Micro-engineered chips that simulate organ functions. nih.gov | Dynamic culture conditions, allows for multi-organ system integration, enhanced throughput. nih.govnih.gov | Complex fabrication, requires specialized equipment. |
Targeting Unexplored Molecular Pathways through this compound Modifications
The chemical structure of this compound offers a scaffold that can be systematically modified to alter its pharmacological properties. Through medicinal chemistry and structure-activity relationship (SAR) studies, new analogs can be designed to interact with novel molecular targets, potentially leading to drugs with improved efficacy, selectivity, and safety profiles.
Research on theophylline analogs has already demonstrated that small structural changes can significantly influence neuroactivity and other biological effects. researchgate.netnih.gov For example, modifying the size of a terminal lactam ring on the theophylline structure was found to strongly impact its effect on neuronal activity in the hippocampus. nih.gov Similarly, substitutions at the N7 position have been explored to optimize bronchodilatory activity. nih.gov
Applying these principles to this compound, researchers can create libraries of novel derivatives. These new compounds could be designed to target unexplored pathways implicated in diseases for which there are currently unmet medical needs. This approach involves a cycle of designing, synthesizing, and testing new molecules to build a comprehensive understanding of how specific structural features relate to biological activity. eurekaselect.com
| Modification Site | Type of Chemical Modification | Potential New Molecular Target/Pathway | Therapeutic Goal |
|---|---|---|---|
| Phthalide (B148349) Moiety | Substitution with different functional groups (e.g., halogens, nitro groups). | Kinase inhibitors, protein-protein interaction modulators. | Enhanced anti-cancer activity, targeting specific oncogenic pathways. |
| Theophylline Core (N7 position) | Addition of various alkyl or aryl chains. nih.gov | Specific adenosine (B11128) receptor subtypes (A1, A2A, A2B, A3). | Improved selectivity, development of agents for neurological or inflammatory disorders. |
| Theophylline Core (Xanthine ring) | Bioisosteric replacement of carbonyl or methyl groups. | Enzymes involved in signaling pathways (e.g., MAPKs, PI3K). | Creation of allosteric modulators with novel mechanisms of action. |
Innovations in Synthetic Biology for this compound Production and Modification
Traditional chemical synthesis of complex pharmaceutical compounds can be costly, time-consuming, and environmentally harsh. xtalks.com Synthetic biology presents a transformative alternative, leveraging engineered biological systems for the production and modification of drugs like this compound. nih.govnih.gov This field combines principles of engineering and biology to design and construct new biological parts, devices, and systems. dovepress.com
Bio-based Production: By engineering the metabolic pathways of microorganisms such as yeast or bacteria, it may be possible to produce this compound or its precursors through fermentation. nih.gov This approach, famously used for the production of artemisinin (B1665778) for malaria, can offer a more sustainable and potentially cost-effective manufacturing process compared to conventional synthesis. nih.gov
Enzymatic Modification: Beyond production, synthetic biology can provide novel enzymes for the precise modification of the this compound molecule. Directed evolution and protein engineering can be used to create biocatalysts that perform specific chemical transformations with high selectivity and efficiency. benthamscience.comresearchgate.net This allows for the creation of diverse libraries of this compound derivatives that would be difficult to produce using standard chemical methods, accelerating the discovery of new drug candidates. dovepress.com
| Strategy | Description | Potential Advantages |
|---|---|---|
| Metabolic Engineering | Introducing and optimizing a biosynthetic pathway for this compound in a host microorganism (e.g., E. coli, S. cerevisiae). nih.gov | Sustainable production from renewable feedstocks, reduced environmental impact, potentially lower cost. xtalks.com |
| Enzymatic Synthesis | Using isolated enzymes or whole-cell biocatalysts to perform key steps in the synthesis process. | High specificity and stereoselectivity, milder reaction conditions, fewer byproducts. |
| Directed Evolution of Enzymes | Creating custom enzymes through iterative mutation and selection to perform novel chemical modifications on the this compound scaffold. benthamscience.com | Rapid generation of novel derivatives with unique pharmacological properties, access to new chemical space. |
Q & A
Q. What computational approaches are suitable for predicting this compound’s interactions with novel biological targets?
- Methodological guidance : Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB) and validate with molecular dynamics simulations (GROMACS). Use machine learning (e.g., DeepChem) to predict ADMET properties. Cross-reference with pharmacophore modeling to prioritize high-probability targets .
- Key considerations : Validate predictions using in vitro binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
